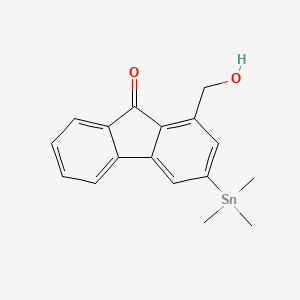
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one is an organotin compound that features a fluorenone core substituted with a hydroxymethyl group and a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one typically involves the introduction of the trimethylstannyl group to a fluorenone derivative. One common method involves the reaction of 9-fluorenone with trimethyltin chloride in the presence of a base, such as sodium hydride, to form the trimethylstannyl derivative. The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the organotin reagents.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the fluorenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylstannyl group can participate in substitution reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, organic halides
Major Products
Oxidation: 1-(Carboxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one
Reduction: 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-ol
Substitution: Various substituted fluorenones depending on the organic halide used
Scientific Research Applications
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules through reactions like the Stille coupling.
Biology: Organotin compounds, including this one, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, although their toxicity remains a concern.
Industry: This compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one depends on the specific application and reaction it is involved in. In general, the trimethylstannyl group can act as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The fluorenone core can participate in redox reactions, while the hydroxymethyl group can undergo further functionalization.
Comparison with Similar Compounds
1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one can be compared with other organotin compounds, such as:
Trimethyltin chloride: A simpler organotin compound used in similar substitution reactions.
Tributyltin oxide: Another organotin compound with different applications, particularly in antifouling paints.
1-(Hydroxymethyl)-9H-fluoren-9-one: A similar compound lacking the trimethylstannyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in the combination of the fluorenone core with both a hydroxymethyl and a trimethylstannyl group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
136681-94-2 |
|---|---|
Molecular Formula |
C17H18O2Sn |
Molecular Weight |
373.0 g/mol |
IUPAC Name |
1-(hydroxymethyl)-3-trimethylstannylfluoren-9-one |
InChI |
InChI=1S/C14H9O2.3CH3.Sn/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11;;;;/h1-2,4-7,15H,8H2;3*1H3; |
InChI Key |
MENZMSPONOYMDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=C2C(=C1)C3=CC=CC=C3C2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















